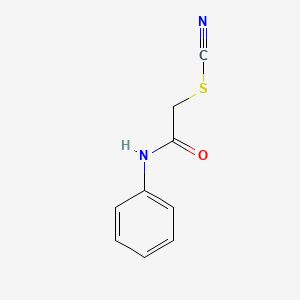

2-Anilino-2-oxoethyl thiocyanate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Anilino-2-oxoethyl thiocyanate is a chemical compound with the molecular formula C9H8N2OS. It is known for its unique structure, which includes an aniline group, an oxoethyl group, and a thiocyanate group.

Vorbereitungsmethoden

The synthesis of 2-anilino-2-oxoethyl thiocyanate typically involves the reaction of aniline with ethyl oxalyl chloride to form 2-anilino-2-oxoethyl chloride. This intermediate is then reacted with potassium thiocyanate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction .

The use of readily available reagents and straightforward reaction conditions makes this compound accessible for research and development purposes .

Analyse Chemischer Reaktionen

2-Anilino-2-oxoethyl thiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or other reduced products.

Hydrolysis: The thiocyanate group can be hydrolyzed to form corresponding amides or acids under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Anilino-2-oxoethyl thiocyanate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-anilino-2-oxoethyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

2-Anilino-2-oxoethyl thiocyanate can be compared with similar compounds such as:

2-Anilino-2-oxoethyl sulfonyl acetic acid: This compound has a similar structure but includes a sulfonyl group instead of a thiocyanate group.

2-Anilino-2-oxoethyl (4E)-4-(2-thienylmethylene)-1,2,3,4-tetrahydro-9-acridinecarboxylate: This compound has a more complex structure and is used in different applications, including as a potential therapeutic agent.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for further research and development.

Biologische Aktivität

2-Anilino-2-oxoethyl thiocyanate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of an appropriate aniline derivative with isothiocyanates in the presence of a suitable solvent. The process can yield various derivatives that may exhibit differing biological activities.

Antiviral Properties

Recent studies indicate that compounds similar to this compound exhibit broad-spectrum antiviral activities. For instance, compounds derived from thiocyanate have shown efficacy against Tobacco Mosaic Virus (TMV), suggesting potential applications in virology .

Inhibitory Effects on Enzymes

Research has demonstrated that thiocyanate derivatives can act as inhibitors for key enzymes such as carbonic anhydrase and acetylcholinesterase. For example, a related compound was found to inhibit human carbonic anhydrases I and II with IC50 values significantly lower than standard inhibitors, indicating strong potential for therapeutic applications in conditions like glaucoma and Alzheimer's disease .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various thiocyanate derivatives on human cancer cell lines, including SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). The findings revealed that certain derivatives exhibited moderate to significant inhibitory effects on cell proliferation, highlighting their potential as anticancer agents .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 22e | SK-Hep-1 | 10.5 |

| 22g | MDA-MB-231 | 12.3 |

| 22h | NUGC-3 | 8.9 |

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of thiocyanate derivatives in models of ischemia/reperfusion injury. Compounds demonstrated significant attenuation of neuronal injury and exhibited reactive oxygen species (ROS) scavenging activity, suggesting their role in neuroprotection .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound's structure allows it to bind effectively to enzyme active sites, inhibiting their function.

- Antioxidant Activity : Its ability to scavenge ROS contributes to its protective effects in cellular models.

Eigenschaften

CAS-Nummer |

10156-35-1 |

|---|---|

Molekularformel |

C9H8N2OS |

Molekulargewicht |

192.24 g/mol |

IUPAC-Name |

(2-anilino-2-oxoethyl) thiocyanate |

InChI |

InChI=1S/C9H8N2OS/c10-7-13-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6H2,(H,11,12) |

InChI-Schlüssel |

MQAQDCGJZXXNIA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)NC(=O)CSC#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.